

# Amorolfine hydrochloride molecular docking studies

Author: Smolecule Technical Support Team. Date: February 2026

**Compound Focus:** trans-Amorolfine

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## Overview of the Identified Docking Study

A 2025 study investigated Amorolfine (AMF) as a novel inhibitor of voltage-gated sodium (Nav) channels, marking the first report of its activity on this target [1]. The research combined **molecular docking** with **electrophysiological validation** (patch-clamp) on the Nav1.7 isoform.

The primary goal of the docking was to predict how AMF, a highly hydrophobic compound, might access and bind to the local anesthetic (LA) site within the channel's pore domain [1].

## Experimental Docking Protocol & Key Parameters

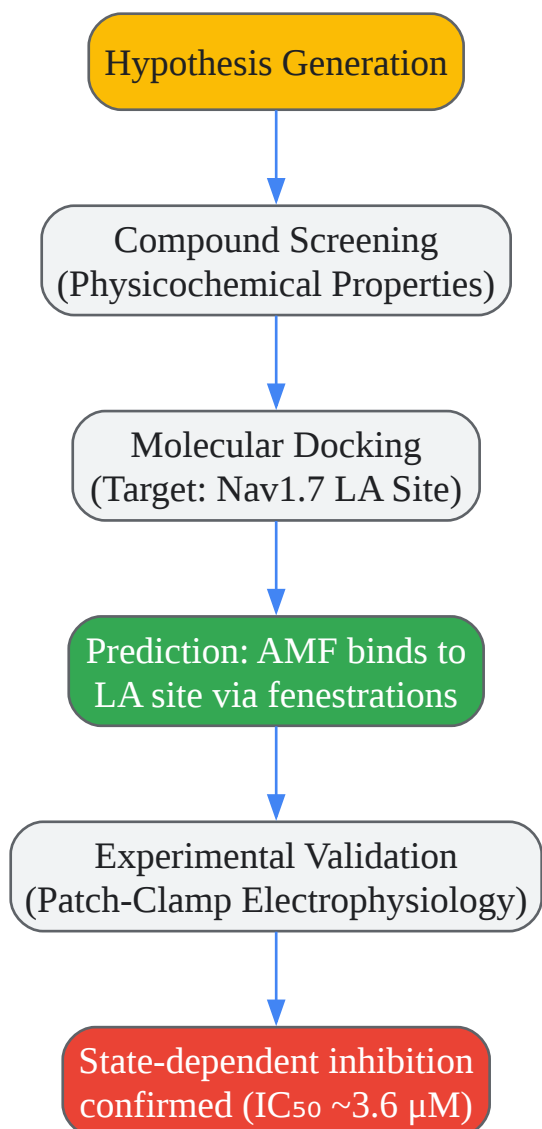
The table below summarizes the core methodology and findings from the docking simulation [1]:

Aspect	Details
Target Protein	Voltage-gated sodium (Nav) channel, isoform Nav1.7
Binding Site	Local Anesthetic (LA) site (intracellular side of the pore domain)
Software Used	Molecular docking software (specific program not named in the abstract)

Aspect	Details
Key Findings	All most favorable binding poses were located within the LA site and three of the four channel fenestrations (except the DI/DIV side).
Calculated Affinity	Top docking poses had calculated binding affinities of approximately <b>-8.6 kcal/mol</b> .

## Experimental Workflow for Docking & Validation

The study followed a logical workflow from *in silico* prediction to experimental validation, which can be visualized as follows:



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*Figure 1: Workflow of the integrated computational and experimental study on Amorphine's Nav channel inhibition.*

## Suggestions for Further Research

The direct application of molecular docking specifically for Amorphine hydrochloride in the context of its primary antifungal mechanism appears to be an under-published area. To advance your research, you could consider:

- **Exploring Related Targets:** The principle of repurposing Amorolfine by investigating its binding to novel, unexpected targets (like Nav channels) is a validated approach [1]. You could apply similar docking strategies to other human ion channels or proteins.
- **Leveraging General Docking Guides:** Since specific protocols for Amorolfine are scarce, general reviews on molecular docking can be invaluable. A 2019 paper in the *International Journal of Molecular Sciences* provides a comprehensive overview of recent developments, including benchmarking sets, consensus methods, and machine learning applications in docking [2].
- **Investigating Synergistic Mechanisms:** Other recent studies have explored Amorolfine's non-antifungal biological activities, such as its capacity to bind bacterial DNA and disrupt membranes, which synergizes with the antibiotic colistin [3]. While this study did not use docking, it opens avenues for computational studies on Amorolfine-DNA interactions.

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## References

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**Address:** Ontario, CA 91761, United States

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